1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Overview
Description
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a free radical compound . It belongs to the class of organic compounds known as pyrrolines . The linear formula of this compound is C9H14NO3 .
Molecular Structure Analysis
The molecular weight of this compound is 184.217 . The CAS Number is 2154-67-8 . For a more detailed view of the structure, you may refer to the 3D structure available in various chemical databases .Scientific Research Applications
Preparation of allylic spin labels for scientific research (Hideg, Sár, Hankovszky, & Jerkovich, 1991).
Applications in organic synthesis and drug design, as seen in the syntheses of its derivatives (Carpio et al., 1982).
Development of potent inhibitors of glycolic acid oxidase, which can reduce urinary oxalate levels in rats (Rooney et al., 1983).
Zinc(II) complexes of its derivatives show potential as chemotherapeutics for treating diabetes and its complications (Kawarada et al., 2011).
Spin-labelling of biomolecules, where these compounds are used as new SH-reagents (Hankovszky, Hideg, & Jerkovich, 1989).
Exhibiting antibacterial and antifungal activities (Corelli et al., 1983).
Use in chemical research, as seen in the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Development of new spin-label reagents, useful for studying protein structure and function (Balog et al., 2004).
Use in the synthesis of (+)-Ryanodol and (+)-Ryanodine, modulators of intracellular calcium release channels (Masuda, Koshimizu, Nagatomo, & Inoue, 2016).
Facilitation of electrochemical oxidations of carbinols, mediated by its derivatives (Deronzier, Limosin, & Moutet, 1987).
Safety and Hazards
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5,13H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADYUZSTFFUBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275738 | |
Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2154-67-8, 111930-19-9 | |
Record name | NSC239130 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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